N-(3,5-dichlorophenyl)quinazolin-4-amine
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Overview
Description
N-(3,5-dichlorophenyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the quinazoline core. Quinazoline derivatives have been extensively studied for their diverse biological activities, including anticancer, antiviral, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)quinazolin-4-amine typically involves the reaction of 3,5-dichloroaniline with anthranilic acid or its derivatives under specific conditions. One common method involves the cyclization of 3,5-dichloroaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinazoline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline or tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anticancer, antiviral, and antibacterial activities. It has shown promise in inhibiting the growth of certain cancer cell lines and pathogens.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its antibacterial activity may involve the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)quinazolin-4-amine: Similar structure but with a fluorine atom instead of chlorine.
N-(3,4-dichlorophenyl)quinazolin-4-amine: Similar structure but with an additional chlorine atom at the 4-position.
N-(3,5-dimethylphenyl)quinazolin-4-amine: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness
N-(3,5-dichlorophenyl)quinazolin-4-amine is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring. This specific substitution pattern can influence the compound’s biological activity and its interaction with molecular targets. The dichloro substitution may enhance the compound’s lipophilicity and its ability to penetrate cell membranes, potentially increasing its efficacy as a therapeutic agent .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3/c15-9-5-10(16)7-11(6-9)19-14-12-3-1-2-4-13(12)17-8-18-14/h1-8H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJNXXPEBIBBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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